N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine, has been reported . The process involved the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis of Heterocyclic Systems : This compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in chemical synthesis. For example, research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar furan-2-yl-methylidene compounds highlights the compound's utility in creating new chemical structures with potential pharmacological applications (El-Essawy & Rady, 2011).
Biological Activity and Potential Applications
Antimicrobial Activity : Compounds featuring similar structures have shown promising antimicrobial activity. For instance, research on thiazole-based heterocyclic amides, similar in structure, has indicated good antimicrobial activity against various microorganisms, suggesting potential medical and pharmacological applications (Cakmak et al., 2022).
Antituberculosis Activity : Investigations into imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related, have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This highlights the potential of similar compounds in developing new anti-tuberculosis agents (Moraski et al., 2011).
Antiprotozoal Agents : Research on dicationic imidazo[1,2-a]pyridines, which share structural similarities, has indicated strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Antileukemic Activity : Some derivatives of similar compounds have shown good antileukemic activity, comparable to established drugs like mitomycin. This indicates the potential use of such compounds in developing new treatments for leukemia (Ladurée et al., 1989).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , suggesting that they may affect these biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of medicinal and biological properties , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-8(2)14-11-10(7)19-13(15-11)16-12(17)9-4-3-5-18-9/h3-6H,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFKZQGJDAPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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